High Affinity and Selectivity Profile at Human Adenosine A3 Receptor
N-(2-bromophenyl)-3-methylbenzamide demonstrates high binding affinity for the human adenosine A3 receptor, with a Ki of 27 nM [1]. Crucially, it exhibits a >37-fold selectivity window against the closely related A2A adenosine receptor, where its Ki is >1,000 nM [1]. This selectivity profile is a defining characteristic compared to non-ortho-brominated benzamides, which generally lack reported adenosine receptor activity data, suggesting the ortho-bromo substitution is critical for this interaction.
| Evidence Dimension | Binding Affinity (Ki) to Adenosine Receptors |
|---|---|
| Target Compound Data | Ki = 27 nM (A3); Ki > 1,000 nM (A2A) |
| Comparator Or Baseline | Human A3 vs. Human A2A receptors (within the same assay panel) |
| Quantified Difference | >37-fold selectivity for A3 over A2A |
| Conditions | Radioligand displacement assay using [125I]I-AB-MECA for A3 and [3H] ZM241385 for A2A, performed in HEK293 cells expressing the respective human receptors, with 60 min incubation [1]. |
Why This Matters
This quantifiable selectivity is essential for researchers requiring specific modulation of the A3 adenosine receptor pathway without confounding activity at the A2A receptor, making N-(2-bromophenyl)-3-methylbenzamide a more precise tool compound than uncharacterized benzamide analogs.
- [1] BindingDB. BDBM50583547 (CHEMBL5078378). Affinity Data for N-(2-bromophenyl)-3-methylbenzamide. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50583547 View Source
